2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide
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Overview
Description
2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a naphthylideneamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound. The chlorophenyl and cyclohexyl groups are introduced through subsequent substitution reactions. The final step involves the formation of the naphthylideneamino moiety via a condensation reaction with naphthaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a more saturated structure.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl moiety.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have biological activity, making it a candidate for drug development.
Medicine: Its unique structure could make it useful in the design of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and compounds with chlorophenyl or naphthylideneamino groups. Examples include:
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- Various triazole-based pharmaceuticals
Uniqueness
What sets 2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide apart is its combination of structural features, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H28ClN5OS |
---|---|
Molecular Weight |
518.1 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C28H28ClN5OS/c1-19(22-12-11-20-7-5-6-8-23(20)17-22)30-31-26(35)18-36-28-33-32-27(21-13-15-24(29)16-14-21)34(28)25-9-3-2-4-10-25/h5-8,11-17,25H,2-4,9-10,18H2,1H3,(H,31,35)/b30-19+ |
InChI Key |
QGQVLUXFXSTCRU-NDZAJKAJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2CCCCC2)C3=CC=C(C=C3)Cl)/C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2CCCCC2)C3=CC=C(C=C3)Cl)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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